N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzene group, and a sulfonamide group
Preparation Methods
The synthesis of N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The nitro group may also contribute to the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(4-Methoxybenzylidene)-4-butylaniline: This compound has a similar methoxyphenyl group but differs in the presence of a butyl group instead of a nitro group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group and an amino group, making it structurally related but functionally different.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.
Properties
CAS No. |
840529-62-6 |
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Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methylidene]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O5S/c1-21-13-6-2-11(3-7-13)10-15-22(19,20)14-8-4-12(5-9-14)16(17)18/h2-10H,1H3 |
InChI Key |
SYEXOODTDVWDAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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